molecular formula C11H13NO B3345100 1H-Indole, 2-ethoxy-1-methyl- CAS No. 1011-49-0

1H-Indole, 2-ethoxy-1-methyl-

Cat. No.: B3345100
CAS No.: 1011-49-0
M. Wt: 175.23 g/mol
InChI Key: NPZRCEMZSGEWOB-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold in Chemical Science Research

The indole nucleus, a bicyclic aromatic heterocycle, is a prominent structural motif in a vast array of natural products and synthetic compounds, earning it the designation of a "privileged scaffold" in medicinal chemistry and drug discovery. jst.go.jpwikipedia.orgrsc.org This special status stems from its ability to interact with a wide variety of biological targets, including G protein-coupled receptors (GPCRs), enzymes, and nucleic acids. wikipedia.org The indole framework is a key component in numerous clinically approved drugs, demonstrating its therapeutic importance. prepchem.com

The versatility of the indole ring allows for substitutions at various positions, leading to a diverse range of biological activities. nih.gov Many alkaloids, the essential amino acid tryptophan, and plant hormones feature the indole core, highlighting its fundamental role in nature. wikipedia.orgrsc.org This prevalence has spurred extensive research into the synthesis and functionalization of indole derivatives, aiming to develop new therapeutic agents with improved efficacy and specificity. jst.go.jpnih.gov The indole scaffold's ability to mimic peptide structures and participate in crucial biological interactions underscores its enduring significance in the field.

Overview of 2-Alkoxy-1-methylindoles as a Distinct Class for Scientific Investigation

Within the vast family of indole derivatives, 2-alkoxy-1-methylindoles represent a distinct and intriguing subclass for scientific investigation. The introduction of an alkoxy group at the C-2 position of the indole nucleus significantly modifies its electronic properties and reactivity. These compounds are of interest as they are structural components in some biologically active molecules and can serve as versatile intermediates in organic synthesis. jst.go.jp

The synthesis of 2-alkoxyindoles can be challenging due to the electron-rich nature of the indole ring, which often leads to reactions at other positions. jst.go.jp However, regioselective methods have been developed to introduce the alkoxy group specifically at the C-2 position. jst.go.jpnih.gov One such method involves the base-promoted elimination of hydrogen bromide from 2-alkoxy-3-bromoindolines. jst.go.jpnih.gov The reactivity of 2-alkoxyindoles is characterized by their susceptibility to electrophilic attack, often leading to functionalization at the C-3 position. mdpi.com This reactivity makes them valuable precursors for the synthesis of more complex, polysubstituted indole derivatives. mdpi.com

Scope and Research Focus on 1H-Indole, 2-ethoxy-1-methyl- within Contemporary Organic and Chemical Biology Research

While the broader class of 2-alkoxyindoles has garnered some attention, dedicated research focusing specifically on 1H-Indole, 2-ethoxy-1-methyl- is limited in publicly available scientific literature. However, based on the known reactivity and applications of related compounds, its potential research focus in contemporary organic and chemical biology can be inferred.

1H-Indole, 2-ethoxy-1-methyl- is a specific derivative featuring a methyl group on the indole nitrogen and an ethoxy group at the C-2 position. Its structure suggests it would be a valuable building block in organic synthesis. The presence of the electron-donating ethoxy group at the 2-position is expected to activate the C-3 position for electrophilic substitution, making it a useful intermediate for creating diverse 3-substituted indole scaffolds. mdpi.com

In the realm of chemical biology, its potential lies in its ability to be incorporated into larger molecules designed as probes or potential therapeutic agents. The lipophilic nature of the ethoxy and methyl groups could influence the compound's interaction with biological membranes and protein binding pockets.

Due to the scarcity of experimental data, computational methods are often employed to predict the physicochemical and spectroscopic properties of such novel compounds. These predictions can guide future experimental work and provide a basis for understanding the compound's behavior.

Below are tables detailing the predicted chemical properties and spectroscopic data for 1H-Indole, 2-ethoxy-1-methyl- .

Table 1: Predicted Physicochemical Properties of 1H-Indole, 2-ethoxy-1-methyl-

PropertyPredicted Value
Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
LogP 2.85
Boiling Point 285.4 °C at 760 mmHg
Melting Point Not Available
pKa -0.45

Note: These values are computationally predicted and may differ from experimental results.

Table 2: Predicted 1H NMR Spectral Data for 1H-Indole, 2-ethoxy-1-methyl- (in CDCl3)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.55d1HH-7
7.23d1HH-4
7.10t1HH-6
7.02t1HH-5
6.09s1HH-3
4.25q2H-OCH2CH3
3.65s3HN-CH3
1.45t3H-OCH2CH3

Note: Predicted NMR data provides an estimation of the chemical shifts and may vary based on solvent and experimental conditions.

Table 3: Predicted 13C NMR Spectral Data for 1H-Indole, 2-ethoxy-1-methyl- (in CDCl3)

Chemical Shift (ppm)Assignment
158.2C-2
137.9C-7a
128.1C-3a
120.8C-5
120.1C-6
119.5C-4
109.2C-7
88.1C-3
66.8-OCH2CH3
31.5N-CH3
15.1-OCH2CH3

Note: Predicted NMR data provides an estimation of the chemical shifts and may vary based on solvent and experimental conditions.

The potential research applications of 1H-Indole, 2-ethoxy-1-methyl- could involve its use as a starting material in the synthesis of novel heterocyclic compounds through reactions targeting the activated C-3 position. Furthermore, its structural similarity to other biologically active indoles suggests it could be a candidate for screening in various biological assays, potentially leading to the discovery of new lead compounds in drug discovery programs. The development of efficient synthetic routes to this and related 2-alkoxy-1-methylindoles remains an area of interest for synthetic chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-13-11-8-9-6-4-5-7-10(9)12(11)2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZRCEMZSGEWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC=CC=C2N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359923
Record name 1H-Indole, 2-ethoxy-1-methyl-
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Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011-49-0
Record name 2-Ethoxy-1-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 2-ethoxy-1-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID40359923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 1h Indole, 2 Ethoxy 1 Methyl

Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) Ring System

The indole ring is a π-excessive heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). bhu.ac.inpearson.com The rate of electrophilic aromatic substitution for indole is estimated to be 10¹³ times greater than that of benzene. pearson.com The presence of the N-methyl and 2-ethoxy groups in 1H-Indole, 2-ethoxy-1-methyl- further enhances the electron density of the heterocyclic ring, increasing its reactivity.

The preferred site of electrophilic attack on the indole ring is the C-3 position. bhu.ac.in This regioselectivity is due to the superior stability of the cationic intermediate (the arenium ion) formed upon attack at C-3. This intermediate allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring. bhu.ac.in Attack at the C-2 position would lead to a less stable intermediate where stabilization by the nitrogen lone pair would involve the disruption of the benzene sextet. bhu.ac.in

In 1H-Indole, 2-ethoxy-1-methyl-, the 2-ethoxy group further directs electrophiles to the C-3 position. Should the C-3 position be occupied by a substituent, electrophilic substitution may occur at other positions. The next most likely site of attack is the C-2 position, although this is less common. If both C-2 and C-3 are blocked, the electrophile will typically attack the benzene portion of the molecule, with the C-6 position being a common site of substitution. bhu.ac.in Methoxy-activated indoles, which are electronically similar to ethoxyindoles, also show this enhanced reactivity. chim.it

Common electrophilic substitution reactions for activated indoles include halogenation, nitration, and alkylation. For instance, nitration is typically carried out with non-acidic reagents like benzoyl nitrate (B79036) to avoid polymerization, which can occur under strongly acidic conditions. bhu.ac.in

Table 1: Predicted Electrophilic Aromatic Substitution Reactions for 1H-Indole, 2-ethoxy-1-methyl- This table is predictive, based on general indole reactivity principles.

ReactionReagent ExamplePredicted Major ProductReference Principle
HalogenationBr₂ in Acetic Acid3-Bromo-1H-indole, 2-ethoxy-1-methyl- bhu.ac.in
NitrationBenzoyl nitrate3-Nitro-1H-indole, 2-ethoxy-1-methyl- bhu.ac.in
Mannich ReactionDimethylamine, Formaldehyde3-(Dimethylaminomethyl)-1H-indole, 2-ethoxy-1-methyl- bhu.ac.innih.gov
AlkylationMethyl iodide3-Methyl-1H-indole, 2-ethoxy-1-methyl- bhu.ac.in

Nucleophilic Attack and Addition Reactions at Key Positions

While the indole ring is electron-rich and primarily reactive towards electrophiles, its derivatives can undergo nucleophilic reactions under specific conditions. The C-3 position of the indole ring can act as a nucleophile in reactions such as the ring-opening of aziridines or in Michael additions. nih.govrsc.org

Conversely, the 2-ethoxy group in 1H-Indole, 2-ethoxy-1-methyl- makes the C-2 position susceptible to nucleophilic aromatic substitution (SNAr). This reaction pathway is particularly viable if an electron-withdrawing group is present elsewhere on the indole ring, typically at the C-3 position, which can stabilize the intermediate Meisenheimer-like complex.

Research on the analogous compound, 1-methoxyindole-3-carbaldehyde (B1618907), demonstrates this reactivity. clockss.org This compound readily reacts with a variety of oxygen- and sulfur-centered nucleophiles, resulting in the displacement of the methoxy (B1213986) group at the C-2 position. clockss.org For example, reaction with sodium methoxide (B1231860) or sodium ethoxide leads to the corresponding 2-methoxy and 2-ethoxy derivatives in high yields. clockss.org This suggests that 1H-Indole, 2-ethoxy-1-methyl- would be similarly reactive, especially if functionalized with an aldehyde or another electron-withdrawing group at C-3.

Table 2: Nucleophilic Substitution Reactions of 1-Methoxyindole-3-carbaldehyde (Data from a study on an analogous compound to illustrate potential reactivity)

Nucleophile (Reagent)ProductYield (%)Reference
Sodium thiomethoxide (NaSMe)2-(Methylthio)indole-3-carbaldehyde94% clockss.org
Sodium methoxide (NaOMe)2-Methoxyindole-3-carbaldehyde90% clockss.org
Sodium ethoxide (NaOEt)2-Ethoxyindole-3-carbaldehyde95% clockss.org
Sodium salt of ethylene (B1197577) glycol2-(2-Hydroxyethoxy)indole-3-carbaldehyde50% clockss.org
Sodium salt of 1,3-propanediol2-(3-Hydroxypropoxy)indole-3-carbaldehyde76% clockss.org

Rearrangement Pathways of Ethoxyindoles and Derivatives

2-Alkoxyindoles are known to undergo rearrangement reactions, with the Plancher rearrangement being a notable example. This reaction typically involves the thermal rearrangement of a 2-alkoxy-3-alkylidene-3H-indole or a related N-substituted indole derivative. Although direct evidence for the rearrangement of 1H-Indole, 2-ethoxy-1-methyl- itself is sparse in the provided context, the potential for such transformations exists, particularly during synthesis or under thermal stress.

In a related context, during the reaction of 1-methoxyindole-3-carbaldehyde with 3-methylbut-2-en-1-ol in the presence of sodium hydride, the expected substitution product was not obtained. Instead, a mixture of 2-oxindole products was formed, indicating that a rearrangement pathway had occurred. clockss.org This highlights the propensity of substituted alkoxyindoles to undergo structural reorganization under basic conditions.

Mechanistic Investigations of Cyclization, Functionalization, and Derivatization Reactions

The rich reactivity of the indole core allows for a variety of cyclization and derivatization reactions, with mechanisms that have been subject to detailed investigation. A prime example is the indium(III) chloride-catalyzed reaction of 1-methyl-1H-indole with ethyl acetoacetate (B1235776), which leads to a substituted cyclopenta[b]indole (B15071945) derivative rather than a simple substitution product. nih.govacs.org

The proposed mechanism for this transformation involves several steps:

Electrophilic Substitution : The reaction initiates with an InCl₃-catalyzed electrophilic substitution at the C-3 position of the indole ring. A nucleophilic addition to the carbonyl group of ethyl acetoacetate forms an intermediate alcohol (I). nih.govacs.org

Elimination : This alcohol intermediate (I) undergoes elimination to form a vinyl-substituted indole (II). nih.govacs.org

Michael Addition : The vinyl-substituted indole (II) then acts as an electrophile for a Michael-type nucleophilic attack by the enolate of a second molecule of ethyl acetoacetate, forming intermediate (III). nih.govacs.org

Intramolecular Cyclization and Elimination : Finally, an intramolecular nucleophilic addition to a carbonyl group, followed by a series of tandem elimination reactions, results in the formation of the final cyclopenta[b]indole scaffold. nih.govacs.org

This mechanism illustrates how the initial reactivity of the indole C-3 position can be leveraged to construct complex, fused-ring systems. nih.govacs.org Similarly, mechanistic studies on nucleophilic substitution reactions provide insight into functionalization pathways, such as the proposed reductive cleavage of the N-O bond in 1-methoxyindole (B1630564) that can lead to unexpected products. clockss.org

Stereochemical Considerations in the Synthesis and Reactions of 1H-Indole, 2-ethoxy-1-methyl- Derivatives

While 1H-Indole, 2-ethoxy-1-methyl- is itself achiral, its derivatives are often key components in the synthesis of complex, stereochemically rich molecules, including many natural products and pharmaceuticals. rsc.org When the indole scaffold is used as a building block, the introduction of substituents can create one or more stereocenters, making stereochemical control a critical aspect of the synthesis.

For example, in the synthesis of 4-((2S,4S)-(4-ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl))benzoic acid, a complex indole derivative, stereochemistry is paramount. google.com The synthesis involves a diastereoselective reduction of a ketone to an alcohol, a crucial step for establishing the correct configuration of the final product. The reaction is performed under carefully controlled temperature conditions to ensure high diastereoselectivity and yield, thus avoiding the formation of difficult-to-separate diastereomeric mixtures. google.com Such synthetic strategies underscore the importance of controlling the three-dimensional arrangement of atoms when using functionalized indoles to build biologically active molecules.

Advanced Spectroscopic and Analytical Methodologies for Research on 1h Indole, 2 Ethoxy 1 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including 1H-Indole, 2-ethoxy-1-methyl-. Through the analysis of one-dimensional and two-dimensional NMR spectra, researchers can gain a detailed map of the molecule's atomic connectivity and spatial arrangement.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Applications

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each proton and carbon atom within the 1H-Indole, 2-ethoxy-1-methyl- molecule.

¹H NMR: The ¹H NMR spectrum of an indole (B1671886) derivative provides key insights into its structure. For instance, in related indole compounds, the chemical shifts (δ) of the protons can be assigned to specific positions on the indole ring and its substituents. rsc.org The signals for the aromatic protons on the indole nucleus typically appear in the downfield region, while the protons of the ethoxy and methyl groups resonate at higher fields. The coupling constants (J) between adjacent protons further aid in confirming the substitution pattern on the aromatic ring. researchgate.net

¹³C NMR: The ¹³C NMR spectrum is complementary to the ¹H NMR spectrum and reveals the chemical shift of each carbon atom. In indole derivatives, the carbon atoms of the aromatic rings appear at lower field strengths, while the aliphatic carbons of the ethoxy and methyl groups are found at higher field strengths. rsc.orgscispace.com The distinct chemical shifts for each carbon provide a carbon fingerprint of the molecule, confirming the presence of the indole core, the N-methyl group, and the 2-ethoxy substituent.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Indoles

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Indole-H6.5-8.5100-140
N-CH₃~3.5~30-35
O-CH₂-CH₃~4.0-4.5 (q)~60-70
O-CH₂-CH₃~1.2-1.5 (t)~14-16

Note: The chemical shifts are approximate and can vary based on the solvent and other substituents present in the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) in Complex Structure Assignment

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are indispensable. These experiments reveal correlations between different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of protons within the same spin system, such as the protons on the aromatic ring and the ethyl group of the ethoxy substituent. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra show correlations between directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons that are separated by two or three bonds. researchgate.net For 1H-Indole, 2-ethoxy-1-methyl-, HMBC can confirm the connectivity between the N-methyl group and the indole nitrogen, as well as the connection of the ethoxy group to the C2 position of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is particularly useful for determining the through-space relationships between different parts of the molecule, which can help in understanding its three-dimensional conformation.

The combined application of these 1D and 2D NMR techniques allows for a complete and confident structural elucidation of 1H-Indole, 2-ethoxy-1-methyl-. acs.orguchicago.edu

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HRMS, LC-MS, GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. acs.orguchicago.edu This precision allows for the unambiguous determination of the molecular formula of 1H-Indole, 2-ethoxy-1-methyl-, distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry. derpharmachemica.comderpharmachemica.comnih.govukaazpublications.com LC-MS is particularly useful for the analysis of non-volatile and thermally labile compounds, while GC-MS is suitable for volatile compounds. biomedpharmajournal.orgdergipark.org.tr In the context of 1H-Indole, 2-ethoxy-1-methyl-, both techniques can be used to confirm the molecular weight and to analyze the fragmentation pattern upon ionization. nih.gov The fragmentation pattern can provide clues about the structure, for example, by showing the loss of the ethoxy or methyl groups. nist.gov

Table 2: Expected Mass Spectrometric Data for 1H-Indole, 2-ethoxy-1-methyl- (C₁₁H₁₃NO)

Technique Expected Information
HRMSExact mass measurement confirming the molecular formula C₁₁H₁₃NO.
LC-MS / GC-MSMolecular ion peak corresponding to the molecular weight. Fragmentation pattern showing characteristic losses (e.g., -OC₂H₅, -CH₃).

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.

For 1H-Indole, 2-ethoxy-1-methyl-, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethoxy groups appear just below 3000 cm⁻¹. libretexts.org

C=C stretching: Aromatic C=C bond vibrations within the indole ring are expected in the region of 1600-1450 cm⁻¹. scispace.com

C-O stretching: The C-O stretch of the ethoxy group would likely be observed in the 1250-1050 cm⁻¹ region. scispace.com

C-N stretching: The C-N stretching vibration of the N-methyl indole would also fall within the fingerprint region.

The absence of a broad N-H stretching band around 3300 cm⁻¹ would confirm the N-methylation of the indole ring. mdpi.com

Chromatographic Techniques for Purity Assessment, Separation, and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a compound, separating it from reaction mixtures, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique that can be used to determine the purity of 1H-Indole, 2-ethoxy-1-methyl-. derpharmachemica.comnih.gov A pure sample will ideally show a single peak in the chromatogram. HPLC can also be used for the purification of the compound on a preparative scale.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring the progress of a reaction and for preliminary purity checks. rsc.orgderpharmachemica.comnih.gov By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of chromophoric molecules like 1H-Indole, 2-ethoxy-1-methyl-. The indole nucleus is an aromatic heterocycle with a conjugated π-electron system, which gives rise to characteristic electronic transitions upon absorption of UV radiation. The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the indole ring. For 1H-Indole, 2-ethoxy-1-methyl-, the substituents at the N1 and C2 positions significantly modulate the electronic properties of the parent indole chromophore.

The UV spectrum of the parent compound, indole, is characterized by two main absorption bands. researchgate.net The first, a moderately intense band typically observed around 270-290 nm, is referred to as the 1Lb band. A second, more intense band, known as the 1La band, appears at shorter wavelengths, generally between 210-220 nm. researchgate.net These transitions originate from π→π* excitations within the bicyclic aromatic system. The 1Lb transition is often structured, showing vibrational fine details, while the 1La band is typically broad and structureless.

Influence of N1-Methyl and C2-Ethoxy Substitution:

The electronic spectrum of 1H-Indole, 2-ethoxy-1-methyl- is best understood by considering the electronic contributions of the N-methyl and C2-ethoxy groups.

N1-Methyl Group: The methyl group at the N1 position is an alkyl group and acts as a weak electron-donating group through an inductive effect (+I). This substitution typically causes small bathochromic (red) shifts in the absorption maxima compared to the parent indole. Studies on 1-methylindole (B147185) confirm this effect, showing slight shifts to longer wavelengths for both the 1La and 1Lb bands. nih.govacs.org

C2-Ethoxy Group: The ethoxy group at the C2 position is a powerful auxochrome. It exerts a strong electron-donating effect through resonance (+M effect) by delocalizing a lone pair of electrons from the oxygen atom into the indole π-system. This is partially counteracted by its electron-withdrawing inductive effect (-I), but the resonance effect is dominant. Placing a strong electron-donating group at the C2 position extends the conjugation of the chromophore, which significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). core.ac.uk This results in substantial bathochromic shifts of the π→π* transitions. Research on various substituted indoles has consistently shown that electron-donating substituents cause a more significant shift to lower energy (longer wavelength) than electron-withdrawing groups. core.ac.uk

Predicted Spectral Characteristics for 1H-Indole, 2-ethoxy-1-methyl-:

While specific experimental spectral data for 1H-Indole, 2-ethoxy-1-methyl- is not extensively reported in the literature, its UV-Vis absorption characteristics can be reliably predicted. The combined influence of the N1-methyl and C2-ethoxy groups is expected to result in significant bathochromic shifts for both primary absorption bands relative to unsubstituted indole. The potent +M effect of the 2-ethoxy group is the major contributor to this shift, extending the π-conjugation and lowering the transition energies. The N1-methylation further contributes a minor red shift. Consequently, the 1Lb band for 1H-Indole, 2-ethoxy-1-methyl- is anticipated to appear well above 290 nm, and the 1La band is expected to shift to a wavelength longer than 220 nm. The intensity of the bands, represented by the molar absorptivity (ε), may also be altered.

The following interactive data table provides a comparison of the experimental UV absorption maxima for indole and its relevant methylated and methoxy-substituted analogs, which serves as a basis for understanding the predicted spectrum of 1H-Indole, 2-ethoxy-1-methyl-. The methoxy (B1213986) group is used as a proxy for the ethoxy group due to their similar electronic properties.

Table 1: Comparative UV-Vis Absorption Data of Indole and Related Derivatives

Compound NameSolventλmax (1La) [nm]λmax (1Lb) [nm]Reference(s)
Indole Methanol~217~275, ~287 researchgate.netresearchgate.net
Indole Cyclohexane-279, 287 core.ac.uksrce.hr
1-Methylindole Water~220~282, ~291 nih.gov
1-Methylindole Cyclohexane-284, 292 nih.gov
5-Methoxyindole Cyclohexane-296, 305 core.ac.uksrce.hr
Predicted: 1H-Indole, 2-ethoxy-1-methyl- Non-polar Solvent> 220> 295-

This analysis underscores the utility of UV-Vis spectroscopy in probing the electronic architecture of substituted indoles. For 1H-Indole, 2-ethoxy-1-methyl-, the technique would confirm the significant extension of π-conjugation due to the powerful electron-donating 2-ethoxy substituent, providing valuable data that correlates with theoretical predictions based on substituent effects. nih.gov

Computational and Theoretical Chemistry Studies on 1h Indole, 2 Ethoxy 1 Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. nih.govacs.org DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are utilized to determine the optimized molecular structure, vibrational frequencies, and electronic properties of indole (B1671886) derivatives. ijrar.orgbohrium.com For instance, studies on similar indole compounds have successfully used DFT to correlate theoretical calculations with experimental data from techniques like FT-IR and FT-Raman spectroscopy. bohrium.com

Table 1: Predicted Geometric Parameters for 1H-Indole, 2-ethoxy-1-methyl- (Illustrative)

ParameterPredicted Value
C2-O Bond Length~1.35 Å
N1-C2 Bond Length~1.38 Å
C8-N1-C2 Bond Angle~108°
C2-O-C12 Dihedral Angle~120°

Note: The values in this table are illustrative and would need to be calculated specifically for 1H-Indole, 2-ethoxy-1-methyl- using DFT methods.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. chemrxiv.orgimperial.ac.uk The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. ijrar.orgtandfonline.com

For 1H-Indole, 2-ethoxy-1-methyl-, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich indole ring, suggesting its susceptibility to electrophilic substitution. Conversely, the LUMO distribution would indicate regions prone to nucleophilic attack. The energies of these orbitals and the resulting energy gap can be quantitatively determined through DFT calculations. nih.gov

Table 2: Calculated FMO Energies and Related Properties (Illustrative)

PropertyValue (eV)
HOMO Energy-5.5
LUMO Energy-0.5
HOMO-LUMO Gap5.0
Ionization Potential5.5
Electron Affinity0.5

Note: These values are illustrative and would be specifically calculated for 1H-Indole, 2-ethoxy-1-methyl-.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align well with the familiar Lewis structure concepts. uni-muenchen.de NBO analysis is particularly useful for understanding charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals. ijrar.orgnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction patterns. wolfram.comchemrxiv.org The MEP surface is colored to represent different electrostatic potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential). wolfram.com These maps are instrumental in understanding where a molecule is likely to engage in electrostatic interactions, such as hydrogen bonding and other non-covalent interactions. chemrxiv.org

For 1H-Indole, 2-ethoxy-1-methyl-, the MEP map would likely show a region of negative potential around the oxygen atom of the ethoxy group and the nitrogen atom of the indole ring, making these sites potential hydrogen bond acceptors. researchgate.netresearchgate.net Conversely, the hydrogen atoms, particularly those on the methyl and ethyl groups, would exhibit positive potential. This information is critical for predicting how the molecule might interact with biological targets or other molecules. nih.gov

Conformational Analysis and Energy Landscape Investigations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy landscape that governs the transitions between them. uni-muenchen.de Computational methods, such as semi-empirical methods and DFT, can be used to systematically explore the conformational space of a molecule and to calculate the relative energies of different conformers. uni-muenchen.de

For 1H-Indole, 2-ethoxy-1-methyl-, conformational analysis would focus on the rotation around the single bonds, particularly the C-O bond of the ethoxy group and the N-C bond of the methyl group. By calculating the potential energy surface as a function of these rotational angles, the most stable, low-energy conformations can be identified. This is crucial for understanding how the molecule might bind to a receptor or enzyme active site. researchgate.net

Reaction Pathway Simulations and Transition State Characterization

Computational chemistry allows for the simulation of chemical reaction pathways, providing detailed insights into the mechanisms of chemical transformations. researchgate.net By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction rate and for understanding the factors that control the reaction's outcome. acs.org

For 1H-Indole, 2-ethoxy-1-methyl-, reaction pathway simulations could be used to study various transformations, such as electrophilic substitution on the indole ring or reactions involving the ethoxy group. For example, the mechanism of a specific reaction, like nitration or halogenation, could be elucidated by locating the relevant transition states and intermediates. This information is invaluable for optimizing reaction conditions and for designing new synthetic routes. researchgate.net

Investigations into Biological Interactions and Mechanistic Chemical Biology of 1h Indole, 2 Ethoxy 1 Methyl Derivatives

Ligand-Receptor Binding Studies and Molecular Recognition Mechanisms

The interaction of 1H-Indole, 2-ethoxy-1-methyl- derivatives with various receptors is a critical area of research, providing insights into their potential therapeutic applications. These studies often involve evaluating the binding affinity of these ligands to specific receptors and elucidating the molecular forces that govern these interactions.

For instance, derivatives of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole have been investigated as ligands for the human dopamine (B1211576) D2 receptor. nih.govresearchgate.net One such compound, D2AAK1_3, demonstrated an affinity (Ki) of 151 nM for the D2 receptor. nih.govresearchgate.net Molecular docking studies of this ligand with the D2 receptor structure revealed that the protonatable nitrogen atom of the tetrahydropyridine (B1245486) ring forms a key interaction with the aspartate residue (Asp) at position 3.32 of the receptor. nih.govresearchgate.net This interaction is crucial for the stable binding of the ligand in the receptor's active site.

Similarly, other indole (B1671886) derivatives have been studied for their affinity towards serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A. nih.gov The indole scaffold is a common feature in ligands designed for these receptors. nih.gov The specific substitutions on the indole ring and the nature of the side chains play a significant role in determining the binding affinity and selectivity for different receptor subtypes. For example, the presence of a 6-fluoro-1H-indole moiety linked to another ring system via an N-methylethanaminium fragment has been shown to confer potent binding to both 5-HT1A and 5-HT2A receptors. nih.gov

The binding of indole derivatives is not limited to neurotransmitter receptors. Ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate (MIBE) has been identified as an antagonist for both the estrogen receptor α (ERα) and the G protein-coupled estrogen receptor (GPER) in breast cancer cells, highlighting the diverse receptor-targeting capabilities of this chemical class. acs.orgnih.gov

The molecular recognition mechanisms often involve a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. The planarity of the indole ring system and the potential for substitutions at various positions allow for fine-tuning of these interactions to achieve high affinity and selectivity for the target receptor.

Enzyme-Ligand Interactions and Mechanistic Elucidation of Inhibition

The indole scaffold is a prominent feature in numerous enzyme inhibitors, and derivatives of 1H-Indole, 2-ethoxy-1-methyl- are no exception. nih.gov Understanding how these molecules interact with enzymes at a molecular level is crucial for the rational design of more potent and selective inhibitors.

One area of significant interest is the inhibition of protein kinases. The general structure of 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide, which contains an indole-related oxoindoline core, suggests its potential as a kinase inhibitor. The ethoxy-naphthamide portion of the molecule is thought to favor interactions with aromatic residues within the enzyme's active site, a common feature in kinase inhibitors.

Another important class of enzymes targeted by indole derivatives is the m6A RNA methyltransferase METTL3-14 complex, which is implicated in acute myeloid leukemia (AML). nih.gov Researchers have discovered allosteric inhibitors of this complex based on an indole scaffold. nih.gov For example, a derivative, compound 43n, was developed through optimization of a hit compound and demonstrated potent inhibitory activity against the METTL3-14 complex with an IC50 of 2.81 μM. nih.gov The mechanism of inhibition was found to be reversible and noncompetitive, indicating that the inhibitor binds to an allosteric site on the enzyme complex rather than the active site. nih.gov

Indole derivatives have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. The compound 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene]acetohydrazide (IND) was synthesized with the potential to inhibit COX-II. sci-hub.se Studies on its interaction with bovine serum albumin (BSA), a model protein, revealed a strong binding interaction, suggesting that it would likely bind to plasma proteins in vivo. sci-hub.se

The flavoenzyme DT-diaphorase is another enzyme whose activity can be modulated by indole derivatives, specifically indoloquinones. nih.gov The efficiency of reduction by DT-diaphorase and the resulting cytotoxicity are highly dependent on the specific substitutions on the indoloquinone structure. nih.gov

The following table summarizes the inhibitory activity of selected indole derivatives against various enzymes:

50nih.govnih.govsci-hub.se

Structure-Activity Relationship (SAR) Principles and Derivatization Strategies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences the biological activity of 1H-Indole, 2-ethoxy-1-methyl- derivatives. By systematically modifying the core indole scaffold and observing the resulting changes in activity, researchers can identify key pharmacophoric features and develop more potent and selective compounds.

A common derivatization strategy involves modifying substituents at various positions of the indole ring. For example, in the development of inhibitors for the m6A RNA methyltransferase METTL3-14 complex, optimization of a hit compound involved modifications at four different regions of the indole structure. nih.gov This systematic approach led to the discovery of a potent inhibitor. nih.gov

The position of substituents on the indole ring can be critical. For instance, in a series of 2,4-thiazolidinedione (B21345) substituted indole derivatives evaluated for anticancer activity, a methoxy (B1213986) group at the 5th position was found to be most favorable for activity. sci-hub.se Similarly, for arylthioindole derivatives that inhibit tubulin polymerization, appropriate substituents at positions 4–7 of the indole ring are thought to mimic the methoxy and carbonyl groups of the tropolone (B20159) ring of colchicine, a known tubulin inhibitor. nih.gov

The nature of the substituent also plays a crucial role. The addition of a simple methyl group can sometimes lead to a significant increase in biological activity, with an 8% frequency of a 10-fold or greater boost in activity observed in a large-scale analysis. acs.org In the context of 1H-Indole, 2-ethoxy-1-methyl- derivatives, the N-methyl group is a key feature. Derivatization often involves exploring the impact of different N-alkyl groups on activity.

Derivatization is not limited to the indole ring itself. Modifications to side chains are also a common strategy. For example, in the development of dopaminergic agents, various aminoethoxy side chains attached to the indole core were synthesized and evaluated to modulate intrinsic activity. acs.org

The following table highlights some key SAR findings for indole derivatives:

sci-hub.senih.govacs.orgnih.gov

Molecular Docking and Dynamics Simulations for Predicting Intermolecular Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the intermolecular interactions between 1H-Indole, 2-ethoxy-1-methyl- derivatives and their biological targets. These methods provide valuable insights into binding modes, affinities, and the dynamic behavior of ligand-receptor complexes.

Molecular docking is frequently employed to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For example, docking studies of the indole derivative MMINA with human serum albumin (HSA) were performed to understand its binding characteristics. researchgate.net Similarly, docking was used to investigate the binding pattern and affinity of novel indole derivatives in the VEGFR-2 active site. jetir.org In the case of the dopamine D2 receptor ligand D2AAK1_3, docking simulations identified the key interaction between the ligand's protonatable nitrogen and an aspartate residue in the receptor. nih.govresearchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction over time. These simulations can reveal conformational changes in both the ligand and the target protein upon binding and can help to assess the stability of the predicted binding pose. For instance, the binding pose of D2AAK1_3 at the dopamine D2 receptor, initially predicted by docking, was shown to be stable in subsequent molecular dynamics simulations. nih.govresearchgate.net MD simulations have also been used to study the interaction of cytochrome P450 2B4, an enzyme that metabolizes many drugs, with a lipid bilayer, providing insights into how the enzyme's conformation affects ligand access to the active site. nih.gov

These computational approaches are not only used to explain experimental findings but also to guide the design of new derivatives with improved properties. By simulating the binding of a series of virtual compounds, researchers can prioritize the synthesis of those with the most promising predicted interactions. For example, in silico docking and dynamic simulations were in agreement with experimental findings for the chemoprotective agent MMINA. researchgate.netnih.gov

The following table summarizes the application of molecular docking and dynamics simulations for various indole derivatives:

researchgate.netjetir.orgnih.govresearchgate.netnih.govijpbs.com

Design and Application of Indole Derivatives as Chemical Probes for Biological Systems

Indole derivatives, including those related to 1H-Indole, 2-ethoxy-1-methyl-, are increasingly being designed and utilized as chemical probes to investigate and visualize biological processes. nih.gov Their inherent fluorescence properties and the ability to tailor their structure to interact with specific biomolecules make them valuable tools in chemical biology. mdpi.com

A significant application of indole derivatives is in the development of fluorescent probes for sensing various analytes and environmental conditions. For example, novel indole derivatives have been designed based on the donor-π-acceptor (D-π-A) concept to act as fluorescent probes for pH sensing. nih.gov These probes exhibit changes in their color and fluorescence in response to protonation, allowing for the development of colorimetric pH sensors. nih.gov Other indole-based fluorescent probes have been created for the detection of specific ions, such as Cu(II) and Hg(II), and for recognizing hypochlorite (B82951) in living systems. openmedicinalchemistryjournal.com

The design of these probes often involves incorporating specific functional groups that are sensitive to the target analyte. For instance, an indole-based fluorescent probe containing an amino group and a hemicyanine moiety was developed for hypochlorite detection. mdpi.com Another strategy involves creating ratiometric fluorescent probes, where the ratio of fluorescence intensities at two different wavelengths changes upon binding to the analyte, providing a more robust and quantitative measurement. mdpi.com

Beyond small molecule sensing, indole derivatives are also being engineered as probes for larger biomolecules like DNA and RNA. Water-soluble quinoline-indole derivatives have been synthesized that can specifically target and stain DNA in mitochondria and RNA in the nucleolus, with the fluorescence signal enhanced upon binding. rsc.org

The application of these probes extends to bioimaging, where they can be used to visualize the distribution and dynamics of their targets within living cells. The ability to design probes with specific targeting properties, such as organelle-specific staining, is a major advantage of this class of compounds. rsc.org

The following table provides examples of indole derivatives designed as chemical probes:

nih.gov-mdpi.com-mdpi.comrsc.orgopenmedicinalchemistryjournal.com

Exploration of Signaling Pathway Modulation by Indole Derivatives at a Fundamental Level

Derivatives of 1H-Indole, 2-ethoxy-1-methyl- and related indole compounds have been shown to modulate various intracellular signaling pathways, which forms the basis of their diverse biological activities. Research at a fundamental level aims to identify the specific molecular targets within these pathways and to understand the mechanisms by which these compounds exert their effects.

One of the key pathways influenced by indole derivatives is the NF-κB signaling pathway, which plays a central role in inflammation. The indole derivative MMINA has been shown to downregulate the expression of genes involved in inflammation that are regulated by NF-κB, such as STAT-3, IL-1, COX-2, iNOS, and TNF-α. researchgate.netnih.gov This downregulation of inflammatory mediators contributes to the compound's observed chemoprotective effects. researchgate.net

Indole derivatives can also modulate signaling pathways involved in cell growth and proliferation. For example, some indole derivatives have been found to inhibit the Hedgehog signaling pathway, which is aberrantly activated in certain cancers. nih.gov The compounds were shown to inhibit the Smoothened (SMO)-activated pathway, leading to a reduction in cancer cell growth. nih.gov

Furthermore, indole derivatives can influence signaling pathways by interacting with key enzymes such as kinases. By inhibiting specific kinases, these compounds can disrupt the phosphorylation cascades that regulate a wide range of cellular processes, including cell cycle progression and apoptosis.

The transforming growth factor-β (TGF-β) signaling pathway, which is involved in cell growth, differentiation, and apoptosis, can also be modulated by indole derivatives. It has been demonstrated that the L1 cell adhesion molecule, which can be influenced by indole compounds, is involved in modulating TGF-β signaling through Smad proteins. preprints.org

The ability of indole derivatives to interact with multiple signaling pathways highlights their potential as multi-target agents, which can be advantageous in treating complex diseases like cancer. smolecule.com Understanding these interactions at a fundamental level is crucial for the development of targeted therapies with improved efficacy and reduced side effects.

The following table summarizes the modulation of key signaling pathways by indole derivatives:

researchgate.netnih.govnih.govpreprints.org

Emerging Research Applications of 1h Indole, 2 Ethoxy 1 Methyl and Its Analogues in Chemical Science

Utilization as Synthetic Intermediates for Complex Organic Molecules

The structural framework of 1H-Indole, 2-ethoxy-1-methyl- and related 2-alkoxyindoles serves as a valuable starting point for the construction of more intricate molecular architectures. The electron-rich nature of the indole (B1671886) ring, modulated by the alkoxy group at the C2-position and the methyl group on the nitrogen, allows for selective chemical transformations.

Recent research has demonstrated that 1-methyl-1H-indole analogues are effective intermediates for accessing the cyclopenta[b]indole (B15071945) scaffold, a core structure found in many biologically active compounds. acs.orgnih.gov A notable synthetic strategy involves the reaction of 1-methyl-1H-indole or its derivatives with excess ethyl acetoacetate (B1235776), catalyzed by indium(III) chloride. acs.org This reaction proceeds through a proposed mechanism involving an initial InCl₃-catalyzed substitution at the C3-position of the indole, followed by a series of additions and cyclization-elimination steps to furnish the fused heterocyclic system. acs.org

A study reinvestigating a previously reported synthesis confirmed that reacting 1-methyl-1H-indole (1b) and 5-methoxy-1-methyl-1H-indole (1c) under these conditions yielded the corresponding cyclopenta[b]indole derivatives (2b and 2c). acs.orgnih.gov This work clarifies the structural outcome and provides a reliable method for accessing this important scaffold, highlighting the utility of 1-methyl indole analogues as key synthetic precursors. acs.org

Starting MaterialReagentsProductYieldReference
5-hydroxy-1-methyl-1H-indole (1a)Ethyl acetoacetate, InCl₃ (cat.), 110 °CSubstituted cyclopenta[b]indole (2a)36% acs.org
1-methyl-1H-indole (1b)Ethyl acetoacetate, InCl₃ (cat.), 110 °CSubstituted cyclopenta[b]indole (2b)33% acs.orgnih.gov
5-methoxy-1-methyl-1H-indole (1c)Ethyl acetoacetate, InCl₃ (cat.), 110 °CSubstituted cyclopenta[b]indole (2c)32% acs.orgnih.gov

Furthermore, the general class of 2-alkoxyindoles, for which 1H-Indole, 2-ethoxy-1-methyl- is a prime example, can be reliably synthesized for use as intermediates. A regioselective method starts from 2-alkoxy-3-bromoindolines (ROBIN), which undergo a base-promoted elimination of hydrobromic acid to yield the desired 2-alkoxyindoles. jst.go.jp This accessibility makes them readily available for incorporation into more complex target molecules. jst.go.jp

Role in the Development of Advanced Materials

The inherent electronic properties of the indole ring system make its derivatives, including 2-ethoxy-1-methyl analogues, attractive candidates for the development of novel functional materials.

The indole scaffold is being actively investigated for its potential in organic electronics. Its electron-donating nature makes it a suitable component for semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgacs.org The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of indole-containing molecules can be tuned through chemical modification, a key requirement for efficient electronic materials. acs.org

For instance, a comparative study of donor-acceptor-donor (D–A–D) type molecules for OFETs utilized 1H-Indole (IN) as a donor moiety. The resulting molecule, IN-BT2T-IN, exhibited HOMO/LUMO energy levels of -4.83/-2.86 eV, demonstrating the potential of the indole unit in creating materials with tailored electronic band gaps. acs.org

Electrochemical Properties of Indole-Based Conjugated Molecules acs.org
MoleculeHOMO Energy (eV)LUMO Energy (eV)Electrochemical Band Gap (eV)
IN-BT2T-IN-4.83-2.861.97

A significant application has been demonstrated in energy storage, where a bis-indole derivative, 2‐[1H‐indol‐2‐yl(1H‐indol‐3‐yl)methyl]phenol (b‐IMP), was used as a cathode material in an aqueous rechargeable lithium-ion battery (ARLIB). researchgate.net The battery, using the organic b-IMP cathode and a lithiated quinizarin (B34044) anode, delivered a high cell voltage and excellent stability, showcasing a major advance for organic-based energy storage systems. researchgate.net

Performance of a Bis-Indole Based Aqueous Battery researchgate.net
ParameterValue
Cell Voltage0.7 V
Discharge Capacity292 mAh g⁻¹
Columbic Efficiency (after 300 cycles)92%

The chromophoric properties of extended indole systems have led to their investigation as organic pigments and dyes. The ability to form large, conjugated π-systems allows for strong absorption of visible light, resulting in intense coloration. Thioindigo pigments, which contain an indole-derived core, are a well-known class of synthetic pigments. unifi.it Analytical techniques such as Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) have been used to identify the pyrolysis products of complex pigments, with some products serving as molecular markers. unifi.it For example, the analysis of the triarylcarbonium pigment PV1 revealed pyrolysis products such as 1H-indole, 1,2,3-trimethyl, identifying the presence of an indole-type structure within the pigment. unifi.it

More advanced research focuses on creating functional dyes for specific applications. Indolo[2,3-b]quinoxaline, an analogue derived from the fusion of indole and quinoxaline, has been incorporated as a component in organic dyes for dye-sensitized solar cells (DSSCs). researchgate.net These D–D–π–A type dyes leverage the electron-rich indole unit to achieve high power conversion efficiencies, demonstrating a direct link between the molecular structure of indole analogues and their performance as functional dyes. researchgate.net

The same features that make indole analogues suitable for electronic and dye applications—namely, their tunable photophysical and electronic properties—also position them as candidates for the broader field of optical materials. The rigid, planar structure of fused indole systems can lead to desirable properties for applications in non-linear optics, optical data storage, and as fluorescent sensors. The development of heterobifunctional cyanine (B1664457) dyes, for example, often starts from an indolenine derivative, which is a close structural relative of the indole core. acs.org The chemical reactivity of this core allows for the modular synthesis of complex dyes with specific functional groups for advanced optical applications, such as fluorescent labeling in biological systems. acs.org

Research into Novel Scaffolds for Chemical Biology Tool Development

The indole framework is considered a "privileged" structure in medicinal chemistry and chemical biology. ijpsr.comnih.gov Its significance stems from its unique ability to mimic the structure of the amino acid tryptophan, allowing indole-containing molecules to bind to a wide variety of proteins and receptors in a reversible manner. ijpsr.comnih.gov This biomimetic capability makes the indole scaffold an exceptional platform for the development of chemical tools to probe biological systems.

Analogues such as 4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid have been proposed for use as chemical probes in biochemical assays to investigate indole-related biological pathways. smolecule.com By modifying the core indole structure, researchers can design molecules that interact with specific biological targets, such as enzymes or receptors, thereby helping to elucidate their function. ijpsr.comsmolecule.com The development of such tools is crucial for understanding complex diseases and identifying new therapeutic targets. The versatility of the indole scaffold allows for the creation of large libraries of compounds that can be screened against different biological targets, accelerating the discovery of new bioactive agents. nih.gov

Value of the Indole Scaffold in Chemical Biology
FeatureSignificanceReference
Structural MimicryMimics the amino acid tryptophan, enabling interaction with a wide range of biological targets. ijpsr.com
Reversible BindingBinds reversibly to proteins and enzymes, making it ideal for creating probes and modulators. nih.gov
Tunable PropertiesThe core can be easily functionalized to create diverse libraries for screening against various receptors. nih.govsmolecule.com
Privileged ScaffoldRecognized as a key pharmacophore in drug development for binding to multiple receptors. ijpsr.com

General Reagent Applications in Contemporary Organic Synthesis

Beyond their role as intermediates for specific complex molecules, 2-alkoxyindoles and their precursors are finding utility as general reagents in organic synthesis. Their predictable reactivity allows them to be used in the development of new synthetic methodologies.

A key example is the use of 2-alkoxy-3-bromoindolines (ROBIN) as bench-stable and easy-to-handle precursors for 2-alkoxyindoles. jst.go.jp The regioselective elimination of HBr from these reagents provides a reliable and catalyst-free method to generate 2-alkoxyindoles. jst.go.jp This process is applicable to a range of substrates with both electron-donating and electron-withdrawing groups, as well as various ether substituents, showcasing its broad utility. jst.go.jp

Synthesis of 2-Alkoxyindoles from ROBIN Precursors jst.go.jp
ROBIN SubstrateBaseProductYield
N-benzyl, 2-ethoxyPyridine2-ethoxy-1-benzyl-1H-indole88%
N-benzyl, 2-isopropoxyPyridine1-benzyl-2-isopropoxy-1H-indole91%
N-benzyl, 5-bromo, 2-ethoxyPyridine1-benzyl-5-bromo-2-ethoxy-1H-indole73%

The development of such robust synthetic methods establishes the ROBIN/2-alkoxyindole system as a valuable tool for synthetic chemists, providing straightforward access to a class of compounds that can be further elaborated into diverse indole-containing structures. jst.go.jp

Future Research Directions and Open Questions

Greener Pathways: The Quest for Sustainable Indole (B1671886) Synthesis

A significant thrust in contemporary organic synthesis is the development of environmentally benign methods, and indole synthesis is no exception. chemistryviews.orgrsc.org Traditional methods like the Fischer indole synthesis often rely on harsh conditions, toxic reagents, and produce considerable waste. rug.nlbohrium.com Future research is intensely focused on creating more sustainable alternatives.

Key areas of development include:

Catalysis: The use of non-toxic, recyclable catalysts is a major goal. acs.org This includes metal-free catalysts, nanocrystallized transition metals, and biocatalysis, where enzymes are used to perform specific reactions. acs.orgnumberanalytics.com For instance, palladium-on-carbon (Pd/C) has been shown to be an effective and reusable catalyst for the synthesis of certain indole derivatives. chemistryviews.org

Benign Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or bio-based solvents such as ethyl lactate (B86563) is a critical aspect of sustainable synthesis. rsc.org Researchers are exploring deep eutectic solvents (DESs) and biodegradable polyethylene (B3416737) glycol as reaction media. rsc.org

Energy Efficiency: The use of microwave and ultrasound-assisted synthesis can often lead to shorter reaction times and reduced energy consumption. rsc.org

Atom Economy: Multicomponent reactions, such as the Ugi reaction, are being explored to construct the indole core in a more atom-economical fashion, minimizing waste by incorporating multiple starting materials into the final product. rug.nlrsc.org

Unraveling Complexity: Advanced Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for optimizing existing ones. While many indole syntheses are well-established, the intricate details of their reaction pathways, especially in complex, multi-step transformations and catalytic cycles, are not always fully elucidated.

Future research in this area will likely involve:

Computational Chemistry: Density Functional Theory (DFT) calculations are powerful tools for modeling reaction intermediates and transition states, providing insights into reaction energetics and selectivity.

In-situ Spectroscopy: Techniques that allow for the real-time monitoring of reactions can help identify transient intermediates and provide a more complete picture of the reaction progress.

Kinetics and Isotope Labeling Studies: These classic methods remain invaluable for dissecting reaction mechanisms and understanding the rate-determining steps of a reaction.

By combining these approaches, chemists can gain a more comprehensive understanding of the factors that govern the outcome of indole-forming reactions, leading to the development of more efficient and selective synthetic strategies.

The Digital Age of Chemistry: Integrating AI and Machine Learning

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of chemical research, including the study of indoles. mdpi.comnih.gov These powerful computational tools can analyze vast datasets to identify patterns and make predictions that would be difficult or impossible for humans to discern.

Key applications in indole chemistry include:

Predictive Modeling: ML algorithms can be trained to predict the outcomes of reactions, including yields and selectivity, based on the starting materials and reaction conditions. francis-press.com This can significantly accelerate the process of reaction optimization.

De Novo Drug Design: AI can be used to design novel indole-based compounds with specific desired properties, such as high binding affinity to a particular biological target. mdpi.comnih.gov

Retrosynthetic Analysis: AI-powered tools can assist chemists in planning the synthesis of complex indole-containing molecules by proposing viable synthetic routes. acs.org

The integration of AI and ML into the research workflow has the potential to dramatically accelerate the pace of discovery in indole chemistry. nih.govacs.org

Beyond the Known: Exploring Novel Reactivity and Transformations

The indole nucleus, with its rich electron density, is capable of a wide range of chemical transformations. rsc.org While many classical reactions of indoles are well-documented, there is still significant potential for the discovery of new reactivity modes and novel transformations. bohrium.com

Future explorations may focus on:

C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for modifying the indole scaffold. numberanalytics.com Developing new catalysts and methods for selective C-H activation at various positions of the indole ring is an active area of research.

Photocatalysis and Electrocatalysis: These methods offer unique ways to access reactive intermediates and enable transformations that are not possible with traditional thermal methods. acs.org

Cascade Reactions: Designing reactions where multiple bonds are formed in a single, orchestrated sequence can lead to the rapid construction of complex molecular architectures from simple indole precursors. numberanalytics.com

The discovery of new reactions will expand the synthetic toolbox available to chemists and enable the creation of novel indole derivatives with unique properties and applications.

A Deeper Look at Life: Understanding Molecular Interactions in Biological Systems

Indole and its derivatives play a vast and crucial role in biological systems. nrfhh.com They are found in everything from the amino acid tryptophan to a wide array of natural products and pharmaceuticals. rug.nlnrfhh.com A fundamental, biophysical understanding of how these molecules interact with their biological targets is essential for the development of new and more effective drugs.

Future research in this area will likely involve:

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide detailed, atomic-level pictures of how indole-containing molecules bind to proteins and other biomolecules.

Biophysical Techniques: Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinities and thermodynamics of these interactions.

Molecular Dynamics Simulations: Computational simulations can provide insights into the dynamic nature of these interactions and help to explain the structural and energetic basis of binding. smolecule.com

A deeper understanding of these fundamental interactions will guide the design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Seeing in Real-Time: Advanced Analytical Techniques for Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring the quality and consistency of chemical processes. The development of advanced analytical techniques is therefore a key area of future research in indole chemistry.

Promising techniques include:

Spectroscopic Methods: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to monitor the formation and consumption of reactants, intermediates, and products in real-time. researchgate.net

Mass Spectrometry: Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Quadrupole Time-of-Flight (qTOF) Mass Spectrometry are powerful tools for identifying and quantifying the components of a reaction mixture. researchgate.netmdpi.commdpi.com The development of faster methods, such as those with analysis times of just a few minutes per sample, will be particularly valuable for high-throughput screening and reaction optimization. nih.gov

Chromatographic Methods: The development of more efficient and selective separation techniques, such as improved solid-phase extraction (SPE) protocols and advanced HPLC columns, will enhance the ability to analyze complex mixtures of indole derivatives. mdpi.com

These advanced analytical tools will provide chemists with a more detailed and dynamic view of chemical reactions, enabling them to develop more efficient, robust, and well-understood synthetic processes.

Q & A

Basic: What are the optimal synthetic routes for 2-ethoxy-1-methyl-1H-indole under different catalytic conditions?

Methodological Answer:
Synthesis of 2-ethoxy-1-methyl-1H-indole can be approached via Friedel-Crafts alkylation or nucleophilic substitution at the indole nitrogen. For example:

  • Route 1 : React 1-methylindole (precursor) with ethyl iodide in the presence of a base (e.g., KOH) under inert conditions to introduce the ethoxy group at position 2 .
  • Route 2 : Use transition-metal catalysis (e.g., Pd/Cu) for regioselective functionalization, optimizing solvent polarity (DMF or THF) and temperature (60–80°C) to minimize byproducts .
    Validation requires NMR and LC-MS to confirm purity (>95%) and substituent positioning.

Advanced: How do steric and electronic effects of the 2-ethoxy substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The 2-ethoxy group introduces steric hindrance and electron-donating effects, which can be analyzed via:

  • DFT calculations : Compare HOMO/LUMO energy levels of 2-ethoxy-1-methyl-1H-indole with other analogs to predict reactivity in Suzuki-Miyaura couplings .
  • Experimental validation : Perform kinetic studies under standardized conditions (e.g., Pd(PPh₃)₄ catalyst, 80°C) and monitor reaction progress via HPLC. Contrast yields with 2-methoxy or 2-methyl analogs to isolate steric/electronic contributions .

Basic: What spectroscopic techniques are most reliable for characterizing 2-ethoxy-1-methyl-1H-indole?

Methodological Answer:

  • ¹H/¹³C NMR : Identify characteristic shifts for the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and methyl group at N1 (δ ~3.8 ppm) .
  • IR spectroscopy : Confirm C-O-C stretching (1050–1150 cm⁻¹) and N-H absence (if methylation is complete).
  • Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can crystallographic data resolve contradictions in proposed molecular conformations?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., hexane/EtOAc) and refine structures using SHELXL . Compare torsion angles (C2-O-C-C) with DFT-optimized geometries to validate preferred conformers.
  • ORTEP-3 visualization : Analyze thermal ellipsoids to assess dynamic disorder in the ethoxy group, which may explain discrepancies in NMR-derived models .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Antiproliferative assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure, reporting IC₅₀ values .
  • Tubulin polymerization inhibition : Compare inhibition rates (%) with colchicine controls via fluorescence-based kinetic assays .

Advanced: How can structure-activity relationship (SAR) studies explain divergent bioactivity in analogs?

Methodological Answer:

  • Molecular docking : Model interactions with β-tubulin (PDB ID: 1SA0) to assess binding affinity of 2-ethoxy-1-methyl-1H-indole vs. 2-methoxy or 3-substituted analogs .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., ethoxy vs. methyl) to biological activity using regression models on a library of 20+ derivatives .

Basic: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

  • Process optimization : Screen solvents (e.g., DMF vs. toluene) and catalysts (e.g., AlCl₃ vs. FeCl₃) using DoE (Design of Experiments) to identify critical parameters .
  • Purification : Employ gradient column chromatography (hexane/EtOAc) or recrystallization (MeOH/H₂O) to isolate pure product .

Advanced: What computational strategies predict metabolic stability of 2-ethoxy-1-methyl-1H-indole?

Methodological Answer:

  • ADMET prediction : Use tools like SwissADME to calculate logP, CYP450 inhibition, and metabolic sites (e.g., ethoxy O-dealkylation) .
  • In vitro microsomal assays : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS/MS, comparing half-life (t₁/₂) with control compounds .

Basic: How to validate purity and stability under storage conditions?

Methodological Answer:

  • Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks, analyzing degradation via HPLC-UV .
  • Karl Fischer titration : Quantify water content (<0.1% w/w) to prevent hydrolysis of the ethoxy group .

Advanced: Can 2-ethoxy-1-methyl-1H-indole serve as a precursor for radiopharmaceuticals?

Methodological Answer:

  • Radiolabeling : Introduce ¹⁸F at the ethoxy group via nucleophilic substitution (K¹⁸F/K222 complex) in anhydrous DMSO .
  • In vivo PET imaging : Assess biodistribution in murine models, using blocking studies with cold compound to confirm target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.